5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine
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Overview
Description
The compound 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine is a versatile chemical with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the triazole rings: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with piperazine, often under reflux conditions with suitable solvents and catalysts.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with a single triazole ring.
Piperazine: The core structure connecting the triazole rings in the compound.
Aminotriazole: Another triazole derivative with amino groups.
Uniqueness
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine is unique due to its dual triazole rings connected by a piperazine moiety, which imparts distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of applications and interactions compared to its simpler counterparts .
Biological Activity
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine is a compound characterized by its unique structure, featuring dual triazole rings linked by a piperazine moiety. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C8H14N10 with a CAS number of 343375-71-3. Its synthesis typically involves the cyclization of precursors to form triazole rings and subsequent reactions to introduce the piperazine group .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dual triazole structure allows it to modulate enzyme activity and influence several biological pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in various metabolic processes .
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. For example:
Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | E. coli | 10 | 15 |
This compound | B. subtilis | 5 | 20 |
The minimum inhibitory concentration (MIC) values demonstrate its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promise as an antifungal agent. The mechanism often involves inhibition of fungal cytochrome P450 enzymes similar to other triazole derivatives. For instance:
Compound | Target Fungi | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | ≤ 25 |
This compound | Rhodotorula mucilaginosa | ≤ 25 |
These findings highlight its potential in treating fungal infections resistant to conventional therapies .
Anticancer Activity
Emerging research suggests that the compound may also exhibit anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies
A notable study investigated the effects of a related triazole derivative on cancer cell lines. The results demonstrated significant cytotoxic effects against breast cancer cells with IC50 values comparable to established chemotherapeutic agents .
Properties
IUPAC Name |
3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJVUOLZJYJHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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